Diethyl tetrasulphide

Description

Significance of Diethyl Tetrasulphide in Contemporary Chemical Research

In modern chemical research, this compound is emerging as a versatile compound with considerable potential. Its significance lies in its utility as a precursor for advanced materials, a reagent in complex organic synthesis, and its role in fundamental studies of polysulphide chemistry. smolecule.comontosight.ai The presence of a labile sulfur-sulfur bond makes it a valuable source of sulfur for various chemical transformations. wikipedia.org

Researchers are actively exploring its application in the synthesis of metal sulphide nanoparticles, which have promising applications in electronics and energy storage. ontosight.ai Furthermore, its reactions are of interest in the development of novel vulcanizing agents for the rubber industry and in the study of the biological activity of sulfur-containing compounds. cymitquimica.comallenpress.com The study of this compound and its reactions contributes to a deeper understanding of the chemistry of sulfur-rich molecules and their potential applications. nsf.gov

Historical Context and Early Investigations of Alkyl Polysulphides

The study of alkyl polysulphides has a history rooted in the early explorations of organosulfur chemistry. Historically, these compounds, often referred to as "liver of sulfur" in their inorganic form, were used for industrial and medicinal purposes in ancient civilizations. tandfonline.com The scientific investigation into the structure and reactivity of organic polysulphides began to take shape with the development of modern chemistry.

Early studies focused on the synthesis and characterization of various alkyl polysulphides, including diethyl derivatives. Researchers investigated methods to create these compounds, often through the reaction of alkyl halides with alkali metal polysulphides or the reaction of thiols with sulfur chlorides. allenpress.com These initial investigations laid the groundwork for understanding the nature of the sulfur-sulfur bond and the general properties of this class of compounds. The differences in properties between dialkyl polysulphides prepared by different methods were a subject of early inquiry, leading to a better understanding of their linear chain structures. allenpress.com

Scope and Research Trajectories for this compound

Current and future research on this compound is expanding into several key areas. One of the most promising trajectories is its use in materials science as a precursor for the synthesis of metal sulphide nanomaterials. ontosight.ai For instance, it can be used to prepare cadmium sulfide (B99878) (CdS) nanoparticles with controlled morphologies and properties. nih.govsemanticscholar.org

In the field of energy storage, organic polysulphides, including tetrasulphides, are being investigated as cathode materials for rechargeable lithium-sulfur batteries. rsc.org The high sulfur content of these molecules offers the potential for high-capacity energy storage.

Furthermore, the biological activities of polysulphides are a growing area of interest. While much of this research has focused on naturally occurring polysulphides, synthetic compounds like this compound serve as important models for understanding the chemical biology of reactive sulfur species. nsf.govportlandpress.com The exploration of its reactivity with biological molecules and its potential as a precursor to bioactive species continues to be an active field of research. rsc.org

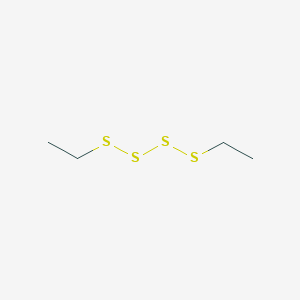

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(ethyltetrasulfanyl)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10S4/c1-3-5-7-8-6-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSWEOBOOZNZKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSSSSCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00160133 | |

| Record name | Diethyltetrasulfane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13730-34-2 | |

| Record name | Diethyl tetrasulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13730-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl tetrasulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013730342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyltetrasulfane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl tetrasulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL TETRASULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJD5ZF36XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Physical Properties of Diethyl Tetrasulphide

Diethyl tetrasulphide is a colorless to pale yellow liquid with a characteristic strong, unpleasant odor often described as reminiscent of garlic or rotten eggs. cymitquimica.comchembk.com It is generally insoluble in water but soluble in many organic solvents such as ethanol, chloroform, and benzene. ontosight.aichembk.com

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀S₄ | chembk.comnih.gov |

| Molecular Weight | 186.39 g/mol | cymitquimica.comnih.gov |

| Appearance | Colorless to pale yellow liquid | cymitquimica.comchembk.com |

| Odor | Strong, unpleasant, garlic-like | cymitquimica.comchembk.com |

| Boiling Point | Approximately 190-193 °C | chembk.com |

| Density | Approximately 1.10 g/cm³ | chembk.com |

| Solubility | Soluble in organic solvents | ontosight.aichembk.com |

Mechanistic Investigations of Diethyl Tetrasulphide Reactivity

Studies on Sulphur Chain Structure and Reactivity Correlations

The spatial arrangement of the sulphur atoms in diethyl tetrasulphide is fundamental to its chemical behavior. Research has overwhelmingly pointed towards a specific configuration that dictates its reaction mechanisms.

A substantial body of evidence indicates that this compound, like other organic polysulphides and polythionic compounds, possesses an unbranched, zigzag sulphur chain. scispace.com Early theories suggesting the possibility of branched structures have been largely refuted by modern physico-chemical analysis.

Various analytical techniques have provided strong evidence for the unbranched nature of the sulphur chain in compounds like this compound. scispace.com These methods and their findings are summarized below:

| Analytical Method | Compound(s) Studied (Examples) | Conclusion Supporting Unbranched Chains |

| Ultraviolet Absorption Spectra | This compound, Diphenyl tetrasulphide, Polyethylene tetrasulphide | Spectra provide strong evidence in favor of unbranched chains. scispace.com |

| Raman Spectra | Dihydrogen polysulphides, Disulphur dichloride, Dimethyl disulphide | Spectra indicate the presence of unbranched sulphur chains. scispace.com |

| X-ray Crystal Studies | Potassium trithionate, Barium trisulphide, Di(benzenesulphonyl) sulphide | Crystal structures are in accordance with unbranched sulphur chains. scispace.com |

| X-ray Emission Spectra | Potassium polythionates | Spectra are consistent with unbranched chain formulae. scispace.com |

Arguments against unbranched chains were often chemical in nature, based on reactions that were thought to be inconsistent with such a structure. scispace.com However, more recent work has demonstrated that the observed reactivity is, in fact, perfectly consistent with an unbranched chain, particularly in reactions involving sulphite and cyanide. scispace.com

The reactivity of the sulphur atoms in the this compound chain is not uniform. The terminal sulphur atoms (those bonded to the ethyl groups) and the internal sulphur atoms exhibit different susceptibilities to attack, depending on the nature of the reacting species. In nucleophilic substitution reactions, the attack often occurs at a sulphur atom adjacent to a carbon atom. bits-pilani.ac.in In radical reactions, a radical species can attack the tetrasulphide, leading to the cleavage of a sulphur-sulphur bond. acs.orgnih.gov For instance, the reaction with a phosphorus radical involves an attack on the tetrasulphide to form a new phosphorus-sulphur bond and release a dithio radical, indicating the cleavage of the S-S bond. acs.org

Nucleophilic Substitution and Displacement Reactions Involving this compound

This compound readily participates in nucleophilic substitution reactions, where an electron-rich species attacks the sulphur chain, leading to the displacement of a portion of that chain.

The reactions of this compound with nucleophiles like sulphite (SO₃²⁻) and cyanide (CN⁻) are classic examples of its reactivity. These are now understood to be ionic displacement reactions rather than simple base-catalyzed liberations of elemental sulphur. scispace.com In these processes, the nucleophile attacks one of the sulphur atoms, leading to the scission of a sulphur-sulphur bond.

The fact that this compound gives off two sulphur atoms to sulphite was once considered evidence against an unbranched structure. scispace.com However, this reaction is now interpreted as being entirely consistent with an unbranched chain, proceeding via a nucleophilic displacement mechanism. scispace.com The general reactivity pattern is shown in the table below.

| Reactant | Nucleophile | Key Products | Reaction Type |

| This compound | Sulphite (SO₃²⁻) | Diethyl Disulphide, Thiosulphate (S₂O₃²⁻) | Ionic Displacement scispace.com |

| This compound | Cyanide (CN⁻) | Diethyl Disulphide, Thiocyanate (SCN⁻) | Ionic Displacement scispace.com |

Under certain conditions, particularly in radical-mediated reactions, this compound can react to form diethyl disulphide through mechanisms that involve the liberation of sulphur atoms, often as part of a radical species. These reactions highlight a different facet of tetrasulphide reactivity compared to ionic displacements.

For example, alkyl radicals can be trapped by tetrasulphides to yield unsymmetrical disulphides and a thermodynamically stable perthiyl radical (RSS•), which can then dimerize to regenerate a tetrasulphide. nih.gov Similarly, the reaction of a tetrasulphide with a phosphorus radical, generated under oxidative conditions, produces a dithiophosphate (B1263838) and releases a dithio radical (RSS•), which subsequently dimerizes to reform the tetrasulphide. acs.org These processes demonstrate a pathway for the conversion of a tetrasulphide to a disulphide-containing product with the concurrent release of a two-sulphur unit.

Electron Transfer Processes and Redox Chemistry of this compound

The sulphur chain in this compound is redox-active, capable of participating in electron transfer reactions. These processes can involve single or multiple electrons and often lead to the formation of radical intermediates and the cleavage or formation of sulphur-sulphur bonds. basinc.com

The redox chemistry is evident in its reactions with radical species. The manganese(III)-mediated reaction of a tetrasulphide with a diarylphosphine oxide involves the generation of a phosphorus radical. acs.org This radical then reacts with the tetrasulphide in a process that can be viewed as an electron transfer event, leading to the formation of a P-S bond and the liberation of a dithio radical. acs.org This type of radical coupling showcases the ability of the tetrasulphide to act as a partner in redox reactions.

Furthermore, studies on other organotetrasulphides, such as 1,4-bis(diphenylphosphanyl)tetrasulfide (BDPPTS), have demonstrated that the tetrasulphide moiety undergoes multi-electron redox reactions. nih.gov In the context of a lithium battery, the discharge process involves the cleavage of S-S bonds to form species like Li₂S, a clear reduction. nih.gov The subsequent recharge process reforms the sulphur-sulphur bonds via sulphur radical addition, completing the redox cycle. nih.gov These examples from related compounds provide a model for the potential redox behavior of this compound, involving the transfer of electrons coupled with the breaking and making of the sulphur-sulphur linkages within its chain.

Computational and Theoretical Chemistry Studies of Diethyl Tetrasulphide

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of diethyl tetrasulfide at the atomic level. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are pivotal in constructing a detailed picture of the molecule's geometry and electronic landscape. researchgate.net These computational approaches solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, forming the basis for all further theoretical analysis. nih.gov

The flexibility of the diethyl tetrasulfide molecule, characterized by rotations around its C-S and S-S bonds, gives rise to numerous possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements, known as energy minima on the potential energy surface. nih.gov This process typically involves systematically rotating the key dihedral angles (C-S-S-S and S-S-S-S) and calculating the energy of each resulting geometry.

For acyclic polysulfides like diethyl tetrasulfide, the most stable conformers are typically non-planar, adopting a helical or zig-zag arrangement to minimize steric hindrance and lone pair-lone pair repulsion between adjacent sulfur atoms. The gauche conformation around the S-S bonds is generally favored. Computational methods, such as molecular mechanics and DFT, are employed to locate these stable conformers and quantify their relative energies. mdpi.com While specific data for diethyl tetrasulfide is not extensively published, the principles are well-established from studies on analogous molecules like disulfides and other thiaalkanes. researchgate.net

Table 1: Representative Calculated Conformational Properties for a Polysulfide Chain This table illustrates the types of data obtained from conformational analysis, using representative values for polysulfide structures.

| Conformer | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Anti-Anti | ~180, ~180 | Higher Energy | DFT (e.g., B3LYP) |

| Gauche-Anti | ~90, ~180 | Intermediate Energy | DFT (e.g., B3LYP) |

| Gauche-Gauche | ~90, ~90 | Global Minimum (Lowest Energy) | DFT (e.g., B3LYP) |

Understanding the chemical bonds and orbital interactions within diethyl tetrasulfide is crucial for explaining its stability and reactivity. The sulfur-sulfur bonds in the tetrasulfide chain are the most chemically significant. These bonds are formed from the overlap of sulfur's 3p orbitals. Computational analyses, such as Natural Bond Orbital (NBO) analysis, reveal the nature of these bonds and the distribution of electron density.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. In polysulfides, the HOMO is typically characterized by antibonding combinations of the sulfur lone pair p-orbitals, while the LUMO is often a σ* antibonding orbital associated with the S-S bonds. The relatively high energy of the HOMO and low energy of the LUMO make the S-S bonds susceptible to both nucleophilic and electrophilic attack, as well as homolytic cleavage. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and stability of the molecule. nih.gov

Table 2: Representative Calculated Molecular Bond Parameters This table shows typical bond lengths and angles derived from quantum chemical calculations for polysulfides, providing a reference for the expected structure of diethyl tetrasulfide.

| Parameter | Typical Calculated Value | Reference Compound | Computational Method |

|---|---|---|---|

| C-S Bond Length | ~1.82 Å | Diethyl Disulfide | DFT/B3LYP researchgate.net |

| S-S Bond Length (Terminal) | ~2.06 Å | Dimethyl Tetrasulfide | DFT |

| S-S Bond Length (Central) | ~2.08 Å | Dimethyl Tetrasulfide | DFT |

| C-S-S Bond Angle | ~103° | Diethyl Disulfide | DFT/B3LYP researchgate.net |

| S-S-S Bond Angle | ~107° | Dimethyl Tetrasulfide | DFT |

Theoretical Modeling of Reaction Pathways and Kinetics

Theoretical modeling allows for the investigation of the mechanisms by which diethyl tetrasulfide is formed or degrades. By mapping the potential energy surface for a given reaction, chemists can identify the most likely pathways, locate intermediate structures, and calculate the energy barriers that govern the reaction rate.

A transition state is a specific configuration along a reaction coordinate that represents the highest energy point on the pathway from reactants to products. Identifying the geometry and energy of transition states is essential for understanding reaction mechanisms. Computational methods such as Synchronous Transit-Guided Quasi-Newton (STQN) or Dimer methods are used to locate these critical points on the potential energy surface. nih.gov

For diethyl tetrasulfide, a key degradative process is the thermal decomposition, which likely proceeds via homolytic cleavage of the central, weaker S-S bond to form two diethyl disulfide radicals (CH₃CH₂S-S•). The transition state for this process would involve an elongated central S-S bond. Synthetic routes, such as the reaction of ethanethiol (B150549) with a sulfur source, can also be modeled to understand the stepwise formation of the tetrasulfide chain and identify the relevant transition states for each step. aps.org

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction and is determined by the energy difference between the reactants and the transition state. researchgate.net Calculating this barrier is a primary goal of kinetic modeling as it allows for the prediction of reaction rates using theories like the Arrhenius equation.

The central S-S bond in a tetrasulfide is significantly weaker than a typical disulfide bond, suggesting a lower activation energy for its cleavage. nih.gov For instance, the activation energy for the decomposition of dimethyl tetrasulfide has been reported, providing a valuable reference point for the reactivity of diethyl tetrasulfide. researchgate.net DFT calculations are a common tool for computing these activation energies for various proposed reaction pathways, including thermal decay, oxidation, or reactions with other chemical species. researchgate.net

Table 3: Representative Activation Energies for Reactions Involving Polysulfides

| Reaction Process | Reference Compound | Activation Energy (Ea) | Method |

|---|---|---|---|

| Condensation Polymerization | Sodium Tetrasulfide + Ethylene Dichloride | 97.2 kJ/mol | Experimental (Arrhenius Plot) rsc.org |

| Disulfide Metathesis (catalyzed) | Diethyl Disulfide | 22.3 kJ/mol | Experimental (Arrhenius Plot) |

| S-S Bond Dissociation Energy | Dimethyl Tetrasulfide (Central Bond) | ~36 kcal/mol (~151 kJ/mol) | Experimental/Theoretical Estimate |

Advanced Spectroscopic Property Prediction and Validation

A powerful application of computational chemistry is the prediction of spectroscopic properties. Once the minimum energy structures of diethyl tetrasulfide are determined, their expected spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible electronic transitions, can be calculated.

These theoretical spectra serve two main purposes. First, they can be directly compared with experimental data to confirm the structure of the synthesized compound. A strong correlation between the predicted and measured spectra provides high confidence in the structural assignment. Second, the calculations provide a detailed assignment of the spectral features. For example, a calculated IR spectrum can assign specific vibrational modes (e.g., C-H stretch, S-S stretch) to each observed absorption band. This synergy between theory and experiment is invaluable for the comprehensive characterization of molecules like diethyl tetrasulfide. nih.gov

Spectroscopic Analysis of Diethyl Tetrasulfide

Diethyl tetrasulfide, a member of the organic polysulfide family, possesses a unique molecular structure that gives rise to distinct spectroscopic signatures. A thorough examination of this compound through various spectroscopic methodologies provides valuable insights into its structural confirmation, functional group arrangement, dynamic behavior, and electronic properties.

Applications of Diethyl Tetrasulphide

Role in Materials Science

A significant application of this compound is as a precursor for the synthesis of metal sulphide nanoparticles. ontosight.ai Its thermal decomposition in the presence of metal complexes can lead to the formation of well-defined nanocrystals. For example, it has been explored in the preparation of cadmium sulphide (CdS) nanoparticles, where the this compound serves as the sulfur source. nih.govsemanticscholar.org The properties of the resulting nanoparticles can be tuned by controlling the reaction conditions.

Function in Organic Synthesis

In the realm of organic synthesis, this compound can be used as a reagent to introduce sulfur atoms into organic molecules. ontosight.ai It can act as a reducing agent in certain reactions. chembk.com The lability of its sulfur-sulfur bonds allows for its participation in various coupling and addition reactions, making it a useful tool for constructing more complex sulfur-containing compounds.

Use as a Vulcanizing Agent

This compound and other dialkyl polysulphides play a role in the vulcanization of rubber. cymitquimica.comallenpress.com Vulcanization is a chemical process that converts natural rubber and other polymers into more durable materials by forming cross-links between polymer chains. The polysulphide linkages introduced by agents like this compound improve the elasticity and strength of the rubber. lusida.comresearchgate.net The mechanism of sulfur vulcanization is complex and can involve radical pathways, with the polysulphide acting as a sulfur donor. researchgate.net

Elucidation of Conventional Synthetic Routes for this compound

Conventional methods for synthesizing this compound have traditionally relied on two primary approaches: the direct reaction of diethyl disulphide with elemental sulfur and the multi-step process involving sulphide precursors and halogenated ethanes.

Sulphur-based Reactions with Diethyl Disulphide in Catalytic Systems

One of the established methods for preparing this compound involves the direct reaction of diethyl disulphide with elemental sulfur. ontosight.ai This reaction is typically facilitated by a catalyst to enhance the rate and yield of the tetrasulphide. The general principle involves the insertion of sulfur atoms into the disulphide bond of the diethyl disulphide molecule.

The reaction can be represented as: C₂H₅SSC₂H₅ + 2S → C₂H₅SSSS C₂H₅

The efficiency of this reaction is highly dependent on the catalytic system employed. Various catalysts have been explored to optimize the conditions for this synthesis.

Reactions Involving Sulphide Precursors and Halogenated Ethanes Followed by Oxidation

Another conventional route involves a two-step process. ontosight.ai The first step is the reaction of a sulphide precursor, such as sodium sulfide (B99878), with a halogenated ethane, like 1,2-dibromoethane (B42909), to form an intermediate. This intermediate is then subjected to oxidation to yield this compound. ontosight.ai

For instance, the reaction of sodium sulfide with 1,2-dibromoethane can be followed by oxidation with sulfur dichloride to produce the desired product. ontosight.ai This method, while effective, involves multiple stages and the handling of potentially hazardous reagents.

Development and Optimization of Novel Synthetic Pathways

In the quest for more efficient and selective synthetic methods, researchers have explored several novel pathways for the production of this compound. These include the use of organotin-sulphur reagents, specific reactions involving ethanethiol (B150549), and the application of green chemistry principles.

Exploration of Organotin-Sulphur Reagent Systems (e.g., Tetraethylthitin Chloride with Sulphur)

A notable development in the synthesis of this compound is the use of organotin-sulphur reagent systems. chembk.com One such method involves the reaction of tetraethylthitin chloride with elemental sulfur. chembk.com Organotin compounds can act as effective sulfur transfer agents, facilitating the formation of the tetrasulphide linkage under specific reaction conditions. This approach offers an alternative to traditional methods, potentially providing better control over the reaction and product distribution.

Reactions of Ethanethiol with Specific Sulphur Sources and Catalysts

Ethanethiol serves as a versatile precursor in the synthesis of various organosulfur compounds, including this compound. chembk.comjfda-online.com Novel synthetic routes have been developed that utilize ethanethiol in reactions with specific sulfur sources in the presence of suitable catalysts. For example, one method describes the reaction of ethanethiol with ammonium (B1175870) chloride, which generates this compound. chembk.com The choice of sulfur source and catalyst is crucial in directing the reaction towards the desired tetrasulphide product and minimizing the formation of other polysulfides.

Mechanistic Insights into this compound Formation Reactions

The formation of this compound is governed by complex reaction mechanisms, which can involve both radical and nucleophilic pathways, often existing in a dynamic equilibrium.

Radical Mechanisms: A significant body of evidence points to radical mechanisms in the formation and reactions of tetrasulfides. Homolytic substitution (Sн2) is a key process, particularly in reactions involving the interaction of radicals with tetrasulfides. acs.orgrsc.org The central S-S bond in a tetrasulfide is considerably weaker than the S-S bond in di- or trisulfides, which is attributed to the enhanced stability of the resulting perthiyl radical (C₂H₅SS•). rsc.orgrsc.org

The formation can be envisioned as the dimerization of two ethylperthiyl radicals:

2 C₂H₅SS• → C₂H₅SSSSС₂H₅

These perthiyl radicals are persistent and thermodynamically stable, making their formation a favorable event. acs.orgrsc.org Alkyl radicals, generated photochemically or thermally, can react rapidly with a tetrasulfide by substituting one of the ethyl groups and releasing a perthiyl radical. acs.org This reactivity underscores the dynamic nature of the S-S bonds in tetrasulfides. The process is reversible, as the perthiyl radical can readily combine with another to reform the tetrasulfide. rsc.orgrsc.org Manganese(III)-mediated oxidation of diarylphosphine oxides in the presence of tetrasulfides has also been shown to proceed via a radical mechanism, where a phosphorus radical attacks the tetrasulfide to form a P-S-S bond and release a perthiyl radical. acs.org

Nucleophilic Mechanisms: Nucleophilic pathways are also crucial in the synthesis of polysulfides. These reactions typically involve the attack of a nucleophilic sulphur species, such as a thiolate anion (C₂H₅S⁻) or a hydrosulfide (B80085) anion (HS⁻), on a sulphur chain. portlandpress.comresearchgate.net

For example, the reaction can be initiated by the nucleophilic attack of an ethanethiolate on elemental sulphur (S₈). This attack opens the eight-membered sulphur ring to form a hydropolysulfide species (e.g., C₂H₅S₈⁻), which can then react further. These polysulfide intermediates can undergo interconversion through various mechanisms, including nucleophilic degradation where a nucleophile attacks the sulphur chain, cleaving an S-S bond. chemrxiv.org

2 C₂H₅S⁻ + 3S → C₂H₅S₄C₂H₅²⁻ C₂H₅S₄C₂H₅²⁻ + 2H⁺ → C₂H₅S₄C₂H₅ + H₂S

The reaction between a disulfide and HS⁻ can also lead to persulfide formation, which are key precursors to polysulfides. portlandpress.comnsf.gov The equilibrium between thiols, disulfides, persulfides, and higher polysulfides is a defining characteristic of their chemistry. nsf.govnih.gov

| Mechanism Type | Key Intermediates/Species | Description |

| Radical Homolytic Substitution (Sн2) | Ethylperthiyl radical (C₂H₅SS•) | A radical attacks the tetrasulfide, displacing a stable perthiyl radical. The dimerization of these radicals forms the tetrasulfide. acs.orgrsc.org |

| Nucleophilic Attack | Ethanethiolate (C₂H₅S⁻), Hydropolysulfide anions (C₂H₅Sₓ⁻) | A nucleophilic sulphur species attacks elemental sulphur or another polysulfide chain, leading to chain elongation and rearrangement. portlandpress.comchemrxiv.org |

Applications of Diethyl Tetrasulphide in Advanced Materials Science

Precursor Role in Metal Sulphide Nanoparticle Synthesis

The synthesis of metal sulphide nanoparticles is a rapidly growing area of research due to their unique electronic and optical properties. The choice of a sulfur source is critical in controlling the size, shape, and ultimately, the performance of these nanoparticles. While traditional sulfur sources like hydrogen sulfide (B99878) and elemental sulfur are commonly used, organosulfur compounds such as diethyl tetrasulphide are being explored as alternative precursors.

Metal sulphide nanoparticles are integral components in various electronic devices, including transistors, sensors, and light-emitting diodes. The performance of these devices is highly dependent on the quality of the nanoparticles used. The use of this compound as a sulfur precursor can offer several advantages in the synthesis of these materials. Its decomposition at relatively low temperatures allows for greater control over the reaction kinetics, which is crucial for producing nanoparticles with a narrow size distribution and high crystallinity.

Research in this area is focused on understanding the decomposition mechanism of this compound in the presence of metal precursors to optimize the synthesis of various metal sulphide nanoparticles. The table below summarizes the properties of some metal sulphide nanoparticles synthesized using different sulfur precursors, highlighting the potential for this compound to yield materials with desirable electronic characteristics.

| Metal Sulphide | Sulfur Precursor | Particle Size (nm) | Band Gap (eV) | Application |

| Cadmium Sulfide (CdS) | Thiourea | 5-10 | 2.42 | Photodetectors |

| Zinc Sulfide (ZnS) | Sodium Sulfide | 10-20 | 3.6 | Electroluminescent devices |

| Lead Sulfide (PbS) | Thioacetamide | 3-7 | 0.41 | Infrared sensors |

This table presents typical data for metal sulphide nanoparticles synthesized with common precursors. Research is ongoing to establish corresponding data for syntheses utilizing this compound.

The demand for high-performance energy storage devices, such as lithium-sulfur batteries, has spurred research into novel electrode materials. Metal sulphides are promising candidates for cathode materials due to their high theoretical capacity. The use of this compound in the synthesis of these materials could lead to the development of electrodes with enhanced electrochemical performance.

Organosulfur compounds, including those with structures similar to this compound, have been investigated as potential cathode materials or additives in lithium-sulfur batteries. nih.gov These compounds can undergo reversible electrochemical reactions, storing and releasing energy. nih.gov The long sulfur chain in this compound could theoretically contribute to a high specific capacity. Research is focused on incorporating this compound into conductive polymer matrices to create composite cathodes with improved cycle life and rate capability.

Integration into Polymer Chemistry and Material Modification

The introduction of sulfur into polymer backbones can significantly alter their physical and chemical properties, leading to materials with enhanced thermal stability, refractive index, and resistance to solvents. This compound serves as a potential building block or crosslinking agent in polymer synthesis and modification.

One of the most well-established applications of polysulfides is in the vulcanization of rubber. This process involves the formation of cross-links between polymer chains, which improves the elasticity and durability of the rubber. wiley-vch.de Thiurams, which are structurally related to this compound, are known to act as vulcanizing agents. wiley-vch.de This suggests that this compound could also be an effective crosslinking agent for various elastomers, potentially offering advantages in terms of cure kinetics and the final properties of the vulcanized material.

Beyond traditional vulcanization, research is exploring the use of this compound to introduce polysulfide linkages into other types of polymers. This can lead to the development of self-healing materials, where the dynamic nature of the sulfur-sulfur bonds allows for the reversible breaking and reforming of cross-links.

Development of Novel Sulphur-Rich Materials

There is a growing interest in the development of materials with a high sulfur content due to the abundance and low cost of elemental sulfur. cjps.org These sulfur-rich materials have potential applications in infrared optics, energy storage, and environmental remediation. The synthesis of high-sulfur-content polymers often involves the direct reaction of elemental sulfur with organic comonomers. cjps.org

This compound, with its high sulfur content, can be a valuable monomer or comonomer in the synthesis of these novel materials. Its incorporation can lead to polymers with a higher degree of sulfur catenation than what is typically achieved with elemental sulfur alone. This could result in materials with unique optical and electrochemical properties. Research in this area is focused on developing controlled polymerization methods that can effectively incorporate the tetrasulfide unit of this compound into stable polymer chains.

Role of Diethyl Tetrasulphide in Chemical Synthesis and Transformation

Reagent in Complex Organic Molecule Synthesis

The potential utility of diethyl tetrasulphide as a reagent in the synthesis of complex organic molecules, particularly in the realm of natural products, is an area ripe for exploration.

A comprehensive search of scientific databases and chemical literature did not yield specific examples of this compound being utilized as a key reagent in the total synthesis of any natural product. nih.govsemanticscholar.orgresearchgate.netrsc.org The total synthesis of natural products often requires highly selective and mild reagents to construct complex molecular architectures. nih.gov While sulfur-containing compounds are integral to many natural products, the direct incorporation of a tetrasulphide linkage from this compound into a natural product backbone has not been reported. The challenges in controlling the reactivity of the polysulphide chain and preventing unwanted side reactions likely contribute to its absence in this field.

There is currently no published research detailing the stereoselective or regioselective applications of this compound in organic synthesis. The development of stereoselective and regioselective reactions is a cornerstone of modern synthetic chemistry, enabling the precise construction of chiral molecules. While other sulfur-containing reagents have been successfully employed in asymmetric synthesis, often in conjunction with chiral auxiliaries or catalysts, this compound has not been featured in such methodologies. The linear and flexible nature of the tetrasulphide chain may present significant challenges in achieving high levels of stereocontrol.

Catalytic Applications of this compound in Organic Reactions

The exploration of this compound in catalytic applications is another area that appears to be uncharted territory in chemical research.

No catalytic cycles involving this compound as a catalyst or a key component of a catalytic system have been reported in the scientific literature. catalysis.rumdpi.com The principles of catalysis rely on the ability of a substance to participate in a chemical reaction to increase its rate without being consumed. While sulfur compounds can act as ligands for metal catalysts or participate in organocatalysis, the specific attributes of this compound that would render it an effective and selective catalyst are yet to be discovered and documented.

The development of electrochemical catalysis systems often focuses on using electricity to drive chemical transformations, frequently employing metal electrodes or molecular catalysts that can undergo redox reactions. cornell.edu A search for the use of this compound in such systems did not yield any results. The electrochemical properties of this compound and its potential to mediate electron transfer processes in a catalytic manner remain uninvestigated.

Biochemical and Biological Research Applications of Diethyl Tetrasulphide

Model Compound in Studies of Sulphur-Containing Metabolite Pathways

The intricate network of sulphur-containing metabolite pathways is crucial for numerous physiological processes. Organic polysulphides, such as diethyl tetrasulphide, can serve as valuable model compounds to probe these pathways. The catabolism of this compound can be investigated to elucidate the enzymatic and non-enzymatic reactions involved in the processing of sulphur chains. By tracing the metabolic fate of the ethyl groups and the sulphur atoms, researchers can gain insights into the broader mechanisms of how organisms handle and utilize various sulphur-containing molecules.

Studies involving analogous compounds, such as diallyl tetrasulfide, have demonstrated the potential for these molecules to influence biochemical pathways. For instance, research has shown that diallyl tetrasulfide can impact pathways related to oxidative stress and cellular signaling. While direct studies on this compound are less common, its simpler alkyl structure makes it a potentially useful tool to study the fundamental aspects of polysulphide metabolism without the confounding factors of more complex side chains.

Table 1: Comparison of this compound with other Model Polysulphides

| Compound | Structure | Key Research Area of Interest |

| This compound | CH₃CH₂SSSSCH₂CH₃ | Fundamental polysulphide metabolism |

| Diallyl Tetrasulphide | H₂C=CHCH₂SSSSCH₂CH=CH₂ | Cellular signaling and oxidative stress |

| Dimethyl Trisulphide | CH₃SSSCH₃ | Protein modification and sulfane sulphur donation |

Investigation of Biological Interactions and Protein Modification

The sulphur-sulphur bonds in this compound are susceptible to nucleophilic attack, particularly by the thiol groups of cysteine residues in proteins. This reactivity makes this compound a candidate for investigating biological interactions and protein modifications. The interaction of this compound with proteins can lead to the formation of mixed disulphides, a process known as S-thioethylation. This modification can alter the structure and function of proteins, providing a mechanism to study the role of specific cysteine residues in protein activity.

Research on other organic polysulphides has shown that they can act as "sulfane sulphur" donors. While not yet extensively documented for this compound specifically, it is plausible that it could participate in similar reactions, transferring sulphur atoms to biological molecules. This process is of significant interest as sulfane sulphur is increasingly recognized as an important signaling molecule and a modulator of protein function.

Role in Biochemical Analytical Methods (e.g., Protein Separation and Purification)

While not a mainstream application, the reactivity of this compound towards thiol groups could theoretically be exploited in specialized biochemical analytical methods. For instance, its ability to selectively react with cysteine residues could be adapted for techniques aimed at protein separation and purification. A resin functionalized with a derivative of this compound could potentially be used to capture thiol-containing proteins from a complex mixture. The captured proteins could then be eluted by a reducing agent that cleaves the newly formed disulphide bond.

Furthermore, the reaction of this compound with specific proteins could be used as a probe in protein footprinting or structural analysis studies. By identifying the cysteine residues that are accessible to modification by this compound, researchers could gain information about the protein's three-dimensional structure and folding. However, it is important to note that these applications remain largely theoretical and would require significant development and validation.

Environmental and Natural Occurrence Studies of Diethyl Tetrasulphide

Identification and Characterization in Natural Products

The identification of diethyl tetrasulphide in natural products is primarily associated with the analysis of volatile compounds responsible for the distinct aromas of certain plants. Advanced analytical techniques are required to detect and characterize these sulphur-containing molecules.

This compound has been identified as one of the many volatile sulphur compounds (VSCs) contributing to the complex and potent aroma of the durian fruit (Durio zibethinus). nih.govresearchgate.net The durian is renowned for its pungent smell, which is a result of a complex mixture of esters, alcohols, ketones, and a significant number of sulphur-containing compounds. researchgate.net

Analysis of durian pulp volatiles has revealed a wide array of organosulphur compounds, including thiols, sulphides, disulphides, trisulphides, and tetrasulphides. nih.govnih.gov this compound is found alongside other related compounds such as diethyl disulphide and diethyl trisulphide, which are often more abundant. researchgate.netcabidigitallibrary.org The presence and concentration of these VSCs, including this compound, can vary between different durian cultivars and during the ripening process. cabidigitallibrary.org The identification of these compounds is typically achieved through techniques like gas chromatography-mass spectrometry (GC-MS), often coupled with methods to enrich the volatile fraction of the sample. nih.gov

While durian is a prominent example, other plants, particularly from the Allium genus (e.g., garlic, onions), are known producers of a variety of organosulphur compounds, although the presence of this compound is less commonly reported in these species compared to its simpler analogues. mdpi.comacs.org

| Compound Name | Chemical Formula | Observed in Durian Cultivars | Aroma Description |

|---|---|---|---|

| Diethyl Disulphide | C4H10S2 | Monthong, D24, and others | Sulphurous, Cabbage-like |

| Diethyl Trisulphide | C4H10S3 | Monthong, D24, and others | Sulphurous, Onion-like |

| This compound | C4H10S4 | Various cultivars | Strong Sulphurous |

| Ethanethiol (B150549) | C2H6S | Various cultivars | Rotten Onion |

| 3,5-dimethyl-1,2,4-trithiolane | C4H8S3 | Monthong and others | Sulphurous, Meaty |

The precise biosynthetic pathway for this compound in plants and other biological systems is not extensively detailed in scientific literature. However, it is widely accepted that the biosynthesis of volatile organosulphur compounds in plants like durian originates from the metabolism of sulphur-containing amino acids, primarily L-methionine and L-cysteine. nih.govcabidigitallibrary.org

The general proposed pathway involves several key steps:

Precursor Formation : The amino acid L-methionine is a key precursor. Research on durian has shown that genes for the enzyme methionine-γ-lyase (MGL) are significantly upregulated during ripening. cabidigitallibrary.org This enzyme can break down methionine into methanethiol, α-ketobutyrate, and ammonia. A similar enzymatic process is thought to lead to the formation of ethanethiol from its respective amino acid precursors.

Thiol Production : Enzymatic action on sulphur-containing amino acids leads to the production of volatile thiols, such as ethanethiol.

Oxidative Coupling : It is hypothesized that these highly reactive thiols then undergo a series of oxidative coupling reactions to form polysulphides. For instance, two molecules of ethanethiol can oxidize to form one molecule of diethyl disulphide.

Sulphur Insertion : The formation of higher-order polysulphides, such as diethyl trisulphide and this compound, likely occurs through the subsequent insertion of sulphur atoms into the disulphide bond. This process may be enzymatic or could occur spontaneously under the right physiological conditions within the plant tissue.

This proposed pathway is based on the known biochemistry of more well-studied volatile sulphur compounds, and further research is needed to elucidate the specific enzymes and mechanisms involved in this compound formation. researchgate.net

Environmental Fate and Transformation of this compound

Once released into the environment, this compound, like other organosulphur compounds, is subject to various transformation and degradation processes that determine its persistence, mobility, and ultimate fate.

Specific studies on the environmental degradation pathways of this compound are limited. However, based on the known behaviour of analogous organosulphur compounds such as dimethyl sulphide (DMS) and other polysulphides, its degradation in environmental matrices like soil and water is expected to be governed by both biotic and abiotic processes. nih.gov

Biodegradation : Microbial activity is a primary driver for the degradation of organosulphur compounds. nih.gov Bacteria and fungi in soil and aquatic environments can utilize organosulphur compounds as a source of carbon and sulphur. The degradation likely proceeds through the cleavage of the polysulphide chain, eventually breaking down the molecule into smaller, less complex sulphur compounds, and ultimately mineralizing it to inorganic sulphate (SO₄²⁻), carbon dioxide (CO₂), and water.

Oxidation : In the atmosphere, volatile organosulphur compounds are susceptible to oxidation by photochemically generated radicals, such as the hydroxyl radical (•OH). nih.gov This process would break down this compound into various oxidation products, including sulphur dioxide (SO₂) and eventually sulphate aerosols.

Chemical Transformation : The polysulphide chain in this compound is reactive and can participate in various chemical reactions in the environment, including disproportionation or reactions with other sulphur species. tudelft.nl

The rate of degradation would be influenced by environmental factors such as temperature, pH, oxygen availability, and the composition of the microbial community.

This compound, as a naturally produced organosulphur compound, is a component of the global sulphur cycle. britannica.com This biogeochemical cycle involves the transformation and movement of sulphur between the oceans, atmosphere, land, and living organisms. researchgate.net

Role in the Sulphur Cycle : Volatile organosulphur compounds (VOSCs), including this compound, contribute to the transfer of sulphur from the biosphere to the atmosphere. nih.gov While compounds like dimethyl sulphide, produced in vast quantities by marine phytoplankton, are the dominant players in this process, any VOSC released from terrestrial plants like durian also participates.

Contribution to Atmospheric Sulphur : Once in the atmosphere, the oxidation of VOSCs leads to the formation of sulphate aerosols. nih.gov These aerosols can act as cloud condensation nuclei (CCN), influencing cloud formation and the Earth's radiation budget.

| Process | Environmental Matrix | Description | Primary Products |

|---|---|---|---|

| Biodegradation | Soil, Water, Sediments | Microbial breakdown for carbon and sulphur sources. | Thiols, Sulphides, Sulphate (SO₄²⁻), CO₂ |

| Atmospheric Oxidation | Atmosphere | Reaction with hydroxyl (•OH) and other radicals. | Sulphur Dioxide (SO₂), Sulphate Aerosols |

| Biogeochemical Cycling | Global | Participates in the transfer of sulphur between biosphere, atmosphere, and geosphere. | Integrated into the global sulphur cycle |

Analytical Method Development for Diethyl Tetrasulphide in Complex Matrices

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Detection and Quantification

Chromatographic techniques coupled with mass spectrometry are powerful tools for the separation, identification, and quantification of volatile and semi-volatile compounds like diethyl tetrasulphide from intricate mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly suitable technique for the analysis of volatile sulfur compounds. researchgate.net The separation is typically achieved on a capillary column with a non-polar or semi-polar stationary phase. For analogous compounds like diallyl disulfide and diallyl trisulfide, a DB-5 column has been successfully used. semanticscholar.org The temperature program is a critical parameter that needs to be optimized to achieve good resolution and peak shape for this compound.

Electron ionization (EI) is a common ionization technique used in GC-MS for the analysis of organosulfur compounds. The resulting mass spectrum, characterized by the molecular ion peak and specific fragmentation patterns, allows for the unambiguous identification of this compound. For enhanced sensitivity and selectivity, especially in complex matrices, selected ion monitoring (SIM) can be employed, where only specific ions characteristic of this compound are monitored.

Method validation is a critical aspect of developing a reliable GC-MS method. gavinpublishers.comnih.gov Key validation parameters include:

Linearity: Establishing a linear relationship between the concentration of this compound and the instrument response over a defined range. For similar organosulfur compounds, linearity has been demonstrated in the µg/mL range with a high coefficient of correlation (r > 0.99). semanticscholar.org

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked matrix samples. Acceptable recovery is typically within 98-102%. gavinpublishers.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD), with a target of ≤ 2%. semanticscholar.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For related sulfur compounds, LODs and LOQs in the sub-µg/mL range have been achieved. semanticscholar.org

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Linearity (r) | > 0.999 | semanticscholar.org |

| Accuracy (% Recovery) | 98.05 - 101.76 | semanticscholar.org |

| Precision (CV) | ≤ 2% | semanticscholar.org |

| LOD (µg/mL) | 0.1986 - 0.3063 | semanticscholar.org |

| LOQ (µg/mL) | 0.6621 - 1.0210 | semanticscholar.org |

Liquid Chromatography-Mass Spectrometry (LC-MS):

While GC-MS is well-suited for volatile compounds, LC-MS can be a valuable alternative, particularly when dealing with less volatile polysulphides or when derivatization is employed to enhance detectability. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common separation technique.

For the analysis of polysulphides, which can be challenging to retain on conventional RP-HPLC columns, derivatization is often necessary. osti.gov Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of derivatized polysulphides, as it typically results in minimal fragmentation and a prominent molecular ion peak. This allows for sensitive and selective detection, even in complex biological or environmental matrices. The development of a sensitive LC-MS method for a potential genotoxic impurity, TEMPO, highlights the utility of this technique for trace-level analysis, achieving a limit of detection in the parts-per-million range. nih.gov

Electrochemical Analytical Methods for this compound

Electrochemical methods offer a rapid and cost-effective alternative for the detection of electroactive species like polysulphides. mdpi.com Voltammetric techniques, such as cyclic voltammetry (CV) and linear sweep voltammetry (LSV), can be used to study the redox behavior of this compound.

The principle behind the electrochemical detection of polysulphides lies in their interaction with the electrode surface, typically a mercury or gold-amalgam electrode. researchgate.net Different sulfur species, including polysulphides, can be separated based on their distinct peak potentials. For instance, with fast scan rates, it is possible to resolve the electrochemical signals of various sulfur compounds. researchgate.net

The development of an electrochemical sensor for this compound would involve optimizing parameters such as the working electrode material, the supporting electrolyte, and the voltammetric scan rate to achieve maximum sensitivity and selectivity. The use of chemically modified electrodes, incorporating materials like carbon nanomaterials or metal nanoparticles, could further enhance the analytical performance by improving the electron transfer kinetics and providing a larger surface area for the electrochemical reaction. nih.gov While direct electrochemical methods for this compound are not widely reported, the established methods for other polysulphides provide a strong foundation for future development.

| Sulfur Species | Peak Potential (V vs. Ag/AgCl) | Reference |

|---|---|---|

| Bisulfide (HS⁻) | -0.66 | researchgate.net |

| Elemental Sulfur (S⁰) | -0.69 | researchgate.net |

| Tetrasulfide (S₄²⁻) | -0.70 | researchgate.net |

| -0.81 |

Speciation and Derivatization Strategies for Trace Analysis

Speciation Analysis:

Speciation analysis refers to the determination of the different chemical forms of an element or compound. In the context of this compound, speciation could involve distinguishing it from other organic polysulphides (e.g., diethyl trisulphide, diethyl disulfide) or inorganic polysulphides that may be present in a sample. The chromatographic and electrochemical methods described above are inherently capable of speciation.

Chromatographic Speciation: GC-MS and LC-MS can separate different polysulphide species based on their retention times, allowing for their individual identification and quantification.

Electrochemical Speciation: Voltammetric techniques can differentiate between various sulfur species based on their unique redox potentials. researchgate.net

Derivatization Strategies:

Derivatization is a chemical modification process used to convert an analyte into a product that has improved analytical properties for separation and detection. encyclopedia.pub For the trace analysis of this compound, derivatization can be employed to:

Increase Volatility for GC Analysis: While this compound is volatile, derivatization can sometimes improve its chromatographic behavior and reduce its reactivity. mdpi.com

Enhance Detector Response: For LC-MS analysis, derivatization can be used to introduce a functional group that ionizes more efficiently in the ESI source, thereby increasing the sensitivity of the method. osti.gov

Improve Extraction Efficiency: By altering the polarity of the molecule, derivatization can enhance its partitioning into an extraction solvent, leading to higher recoveries from the sample matrix. mdpi.com

A notable derivatization strategy for polysulphides involves reacting them with a reagent that adds a charged or easily ionizable tag to the molecule. For example, polysulfide ions can be derivatized into covalent compounds that can be readily separated by RP-HPLC and detected by ESI-MS. osti.gov This approach has been successfully used to separate and analyze polysulphide species of various lengths in complex matrices. osti.gov

Emerging Research Frontiers and Future Directions for Diethyl Tetrasulphide

Development of Sustainable Synthetic Routes

The traditional synthesis of dialkyl polysulphides often involves methods that are not aligned with the principles of green chemistry. royalsocietypublishing.org The development of sustainable and environmentally benign synthetic routes is, therefore, a critical research frontier. Current research efforts are exploring several promising avenues:

Electrochemical Synthesis: Electro-organic synthesis represents a green and sustainable alternative for creating organosulfur compounds. nih.gov An electrochemical approach for synthesizing organic polysulphides involves the sulfur insertion from elemental sulfur into disulfides or thiols. nih.gov This method is economical and operates under mild conditions, offering a potential route for the sustainable production of diethyl tetrasulphide. nih.gov

Biocatalysis: The use of enzymes in synthesis, or biocatalysis, is gaining prominence as a sustainable technique. mdpi.com Research into enzyme-catalyzed synthesis of sulfur-containing compounds is an active area. researchgate.net For instance, lipase-catalyzed transesterification has been used to produce dithiols from renewable resources, which are then polymerized into polydisulfides. elsevierpure.com Exploring enzymatic pathways for the formation of the tetrasulphide linkage in this compound could lead to highly selective and environmentally friendly production methods.

Utilization of Renewable Resources: A key principle of green chemistry is the use of renewable feedstocks. royalsocietypublishing.org Research is underway to produce bio-based polysulphides from natural products. rsc.org Compounds derived from renewable resources like di-linoleic diol can be converted into dithiols and subsequently polymerized. elsevierpure.com Similarly, lignin, a major component of biomass, and carbohydrates are being investigated as sources for valuable chemical building blocks. kit.edu The development of synthetic pathways that utilize bio-derived ethanol and sulfur, a plentiful industrial byproduct, could significantly improve the sustainability profile of this compound production. drexel.edu

| Synthetic Route | Key Advantages | Research Focus | Potential Sustainability Impact |

|---|---|---|---|

| Traditional Chemical Synthesis | Established methods | Improving yields and selectivity | Moderate; often relies on petroleum-based feedstocks and can generate waste |

| Electrochemical Synthesis | Mild reaction conditions, avoids harsh reagents | Optimizing electrode materials and reaction conditions | High; uses electricity as a "reagent," reducing chemical waste nih.gov |

| Biocatalysis | High selectivity, biodegradable catalysts (enzymes) | Discovering and engineering suitable enzymes | High; operates in aqueous media under mild conditions mdpi.com |

| Renewable Feedstocks | Reduces reliance on fossil fuels, utilizes waste streams | Developing efficient conversion processes for bio-derived materials | Very High; contributes to a circular economy rsc.org |

Exploration of Novel Interdisciplinary Applications

The unique reactivity of the tetrasulphide bond is opening doors to applications far beyond its traditional uses. Researchers are exploring its potential in materials science, medicine, and energy storage.

Advanced Materials: Polysulfide polymers are known for their unique properties, including self-healing capabilities and high refractive indices. researchgate.netacs.org The dynamic nature of the S-S bond allows for the design of reprocessable and recyclable materials. highways.today this compound can serve as a model compound for understanding the chemistry of these advanced polymers or as a building block for creating new materials with tailored properties. One innovative approach involves reacting elemental sulfur with epoxide monomers at room temperature to create dynamic, self-healing sulfur-rich polymers. highways.today

Biomedical Applications: The tetrasulphide bond is being investigated as a redox-responsive linker in drug delivery systems. encyclopedia.pubnih.gov These systems are designed to release their therapeutic payload in response to the high concentration of reducing agents, such as glutathione, found inside cancer cells. encyclopedia.pubnih.gov Nanoparticles containing tetrasulphide bonds have been shown to be sensitive to glutathione, allowing for targeted drug release. encyclopedia.pubacs.org While research has focused on larger systems, the fundamental chemistry of this compound provides valuable insights into the behavior of the tetrasulphide linkage in a biological environment. researchgate.net

Energy Storage: Lithium-sulfur (Li-S) batteries are a promising next-generation energy storage technology due to their high theoretical energy density. aip.orgaip.org However, their commercialization is hindered by the "polysulfide shuttle" effect, where soluble polysulfide intermediates migrate to the anode, leading to capacity loss. mdpi.commdpi.com Understanding the behavior of various polysulfide species, including those related to this compound, in different electrolytes is crucial for developing strategies to mitigate this issue. mdpi.commdpi.com Sparingly solvating electrolytes are being explored to redirect the reaction pathway and improve battery performance. nih.gov

| Application Area | Role of Tetrasulphide Bond | Key Research Findings | Potential Contribution of this compound |

|---|---|---|---|

| Self-Healing Polymers | Dynamic covalent bond enabling material repair | Polysulfide polymers exhibit self-healing through disulfide metathesis and thiol-exchange reactions. highways.today | Model compound for studying bond dynamics and reaction kinetics. |

| Redox-Responsive Drug Delivery | Cleavage in the presence of intracellular glutathione triggers drug release. encyclopedia.pub | Tetrasulphide-linked nanoparticles show rapid degradation and drug release in tumor-like reductive environments. nih.govresearchgate.net | Fundamental studies on the cleavage mechanism and kinetics. |

| Lithium-Sulfur Batteries | Intermediate species in the charge-discharge cycle. | Polysulfide dissolution and shuttling is a major cause of capacity fade. aip.orgmdpi.com | Understanding the solubility, diffusion, and reactivity of short-chain organic polysulfides in electrolytes. acs.org |

Advanced Mechanistic and Theoretical Investigations

A deeper understanding of the fundamental chemistry of the tetrasulphide bond is essential for advancing its applications. Advanced computational and analytical techniques are being employed to probe its structure, reactivity, and dynamics.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for investigating the mechanisms of polysulfide reactions. nih.gov These studies can provide insights into bond dissociation energies, reaction pathways, and the energetics of S-S bond cleavage. nih.govrsc.org Theoretical calculations are crucial for understanding the complex redox chemistry of polysulfides in Li-S batteries and for designing new catalysts to improve reaction kinetics. nih.gov

Mechanistic Studies: Elucidating the mechanisms of tetrasulphide reactions is a key area of research. For example, understanding how the tetrasulphide bond is cleaved by thiols is fundamental to its application in drug delivery. acs.org Advanced mass spectrometry techniques are being used to study the radical-initiated cleavage of disulfide bonds, providing a framework for investigating the more complex tetrasulphide systems. nih.govrsc.org

Translational Research from Laboratory to Industrial Processes

Bridging the gap between laboratory discoveries and large-scale industrial applications is a significant challenge that requires a multidisciplinary approach. For this compound and related compounds, this involves addressing scalability, cost-effectiveness, and process optimization.

Process Scale-Up and Optimization: Developing scalable and cost-effective manufacturing processes is crucial for the commercialization of any new chemical technology. aip.org For applications like polysulfide-based sealants and polymers, robust and efficient polymerization processes are needed. youtube.comgoogle.com Research into continuous flow processing and energy-efficient reaction designs, such as reactive dividing wall columns for the synthesis of related compounds like diethyl carbonate, can pave the way for more sustainable industrial production. jddhs.comrepec.org

Overcoming Commercialization Hurdles: The commercialization of polysulfide-based technologies, such as Li-S batteries, faces several obstacles. aip.orgaip.org These include improving cycle life, ensuring safety, and reducing costs. mdpi.com For Li-S batteries, this means developing materials and cell designs that effectively manage the polysulfide shuttle effect. aip.orgmdpi.com For novel polysulfide polymers, challenges include competing with established materials like polyurethanes and silicones. skyquestt.com

Life Cycle Assessment: As sustainability becomes an increasingly important consideration, a thorough life cycle assessment of new technologies is essential. This involves evaluating the environmental impact of the entire process, from raw material extraction to end-of-life recycling. skyquestt.com For this compound, this would entail assessing the sustainability of its synthesis, its use in various applications, and its potential for degradation or recycling.

The journey from fundamental research to widespread industrial use is long, but the emerging frontiers for this compound are promising. Continued innovation in sustainable synthesis, novel applications, and mechanistic understanding will be key to unlocking the full potential of this versatile sulfur compound.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing diethyl tetrasulphide in a laboratory setting?

- Methodological Answer: Synthesis typically involves reacting thiols or disulfides with sulfurizing agents under controlled conditions. Key steps include:

- Reagent preparation : Use anhydrous solvents (e.g., ethanol, DMF) to avoid hydrolysis.

- Reaction conditions : Maintain temperatures between 60–80°C with continuous inert gas (N₂/Ar) purging to prevent oxidation.

- Purification : Employ column chromatography or recrystallization to isolate the product, followed by characterization via HPLC and NMR .

- Data Table:

| Parameter | Typical Range |

|---|---|

| Reaction Temperature | 60–80°C |

| Reaction Time | 4–8 hours |

| Yield | 50–70% (unoptimized) |

Q. How is the purity of this compound validated in experimental workflows?

- Methodological Answer: Combine chromatographic (GC-MS, HPLC) and spectroscopic (¹H/¹³C NMR, FTIR) techniques. For sulfur-specific analysis, use X-ray photoelectron spectroscopy (XPS) or Raman spectroscopy to confirm sulfur-sulfur bond integrity .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer:

- Comparative analysis : Replicate studies using identical instrumentation (e.g., TGA, DSC) and calibration standards.

- Environmental controls : Document humidity, oxygen levels, and heating rates, as these factors significantly influence decomposition pathways .

- Collaborative validation : Cross-check results with independent labs to isolate methodological vs. material variability .

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer:

- Parameterization : Use Gaussian or ORCA software to calculate bond dissociation energies (BDEs) and electron density maps.

- Validation : Compare predicted reaction pathways with experimental kinetic data (e.g., Arrhenius plots) .

- Data Table:

| Computational Method | Application Focus |

|---|---|

| DFT (B3LYP) | Sulfur-sulfur bond cleavage |

| Molecular Dynamics | Solvent interaction effects |

Q. What experimental designs are optimal for studying the oxidative degradation pathways of this compound?

- Methodological Answer:

- Accelerated aging : Expose samples to controlled O₂/UV conditions and monitor degradation products via LC-MS.

- Isotopic labeling : Use ³⁴S isotopes to trace sulfur redistribution during oxidation .

Data Analysis & Reproducibility

Q. How should researchers address discrepancies in spectroscopic assignments for this compound derivatives?

- Methodological Answer:

- Multi-technique corroboration : Combine NMR (¹H, ¹³C, DEPT-135) with high-resolution mass spectrometry (HRMS) for unambiguous structural confirmation.

- Database alignment : Cross-reference peaks with repositories like SDBS or NIST Chemistry WebBook .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicological studies of this compound?

- Methodological Answer:

- Non-linear regression : Fit data to Hill or Log-Logistic models using tools like GraphPad Prism.

- Uncertainty quantification : Apply Monte Carlo simulations to estimate confidence intervals for EC₅₀ values .

Safety & Handling

Q. What protocols ensure safe handling of this compound given its potential sulfide toxicity?

- Methodological Answer:

- Ventilation : Use fume hoods for all synthesis steps.

- PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles.

- Spill management : Neutralize residues with 10% sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.